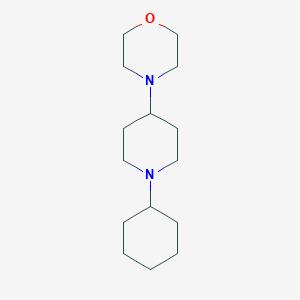

4-(1-Cyclohexylpiperidin-4-yl)morpholine

Description

Properties

Molecular Formula |

C15H28N2O |

|---|---|

Molecular Weight |

252.4 g/mol |

IUPAC Name |

4-(1-cyclohexylpiperidin-4-yl)morpholine |

InChI |

InChI=1S/C15H28N2O/c1-2-4-14(5-3-1)16-8-6-15(7-9-16)17-10-12-18-13-11-17/h14-15H,1-13H2 |

InChI Key |

XYZMNXUEWAYJBJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Cyclohexylpiperidin 4 Yl Morpholine

Established Synthetic Pathways for the 4-(1-Cyclohexylpiperidin-4-yl)morpholine Core

The construction of the fundamental this compound skeleton is commonly achieved through robust and well-documented reactions such as reductive amination and direct coupling strategies. These methods offer reliable access to the target compound from readily available precursors.

Reductive Amination Strategies for 4-Morpholino Piperidine (B6355638) Precursors

One of the most direct and widely utilized methods for synthesizing N-substituted piperidines is reductive amination. In the context of this compound, this strategy involves the reaction of a 4-morpholinopiperidine (B1299061) precursor with cyclohexanone (B45756). The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to yield the final tertiary amine.

The choice of reducing agent is critical and can influence reaction conditions and outcomes. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). Catalytic hydrogenation, often employing platinum or palladium catalysts, is a clean method, with hydrogen gas as the reductant. researchgate.netresearchgate.net The reaction is typically performed under mild conditions and provides good to excellent yields of the desired product.

Table 1: Reductive Amination of 4-Morpholinopiperidine with Cyclohexanone

| Precursor | Reagent | Reducing Agent | Catalyst | Solvent | Typical Conditions | Ref. |

| 4-Morpholinopiperidine | Cyclohexanone | H₂ | Pt or Pd on Carbon | Alcohols (e.g., Methanol) | 1-10 atm H₂, Room Temp to 50°C | researchgate.net |

| 4-Morpholinopiperidine | Cyclohexanone | NaBH(OAc)₃ | None | Dichloromethane (DCM) | Room Temperature, 12-24h | researchgate.net |

| 4-Morpholinopiperidine | Cyclohexanone | NaBH₃CN | None | Methanol (MeOH) | pH control (6-7), Room Temp | chim.it |

Direct Coupling Reactions Involving Piperidone and Morpholine (B109124) Precursors

An alternative and highly efficient pathway involves the direct coupling of a piperidone precursor with morpholine, followed by or concurrent with the introduction of the cyclohexyl group. A prominent example is the reductive amination between 1-benzyl-4-piperidone and morpholine. google.comgoogle.com In this approach, the benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen. The reaction with morpholine is carried out in the presence of a platinum or palladium catalyst under a hydrogen atmosphere. google.com This one-pot reaction forms the 4-morpholinopiperidine ring system. The resulting 4-(1-benzylpiperidin-4-yl)morpholine (B5700109) can then be debenzylated via hydrogenolysis, followed by N-alkylation with a cyclohexyl halide or reductive amination with cyclohexanone to yield the final product.

A patent describes a method for producing 4-(1-benzylpiperidin-4-yl)morpholine by reacting 1-benzyl-4-piperidone with at least a five-fold molar excess of morpholine in the presence of a platinum or palladium catalyst under a hydrogen pressure of 1 MPa or lower. google.com This process is noted for its mild conditions and high yield. google.com

Advanced Synthetic Approaches for this compound Analogues and Derivatives

Beyond the synthesis of the parent compound, advanced methodologies are employed to generate analogues and derivatives with specific stereochemical or structural features. These approaches include enantioselective techniques and the use of sophisticated catalytic systems.

Enantioselective Synthesis Methodologies for Chiral Morpholine and Piperidine Derivatives

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest. This requires the enantioselective construction of the piperidine or morpholine heterocycles.

Chiral Morpholine Synthesis: The development of catalytic asymmetric methods to produce chiral morpholines remains an active area of research. One reported strategy involves an organocatalytic asymmetric halocyclization, where alkenol substrates are converted into chlorinated 2,2-disubstituted morpholines with excellent yields and enantioselectivities using a cinchona alkaloid-derived catalyst. rsc.org Another approach is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols to yield highly substituted chiral morpholines. banglajol.info

Chiral Piperidine Synthesis: The asymmetric synthesis of substituted piperidines is well-established. A copper-catalyzed intramolecular cyclizative alkene aminoboration has been developed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.govresearchgate.net This method demonstrates broad substrate scope and excellent functional group compatibility under mild conditions, making it suitable for creating complex chiral piperidine cores that could be incorporated into analogues of the target compound. nih.govresearchgate.net

Application of Catalytic Systems in Compound Synthesis (e.g., Palladium, Platinum Catalysis)

Palladium (Pd) and Platinum (Pt) catalysts are pivotal in the synthesis of this compound and its related structures. Their applications span several key transformations.

Reductive Amination and Hydrogenation: As mentioned, Pt and Pd catalysts are highly effective for the reductive amination of piperidone precursors with morpholine or the N-alkylation of 4-morpholinopiperidine with cyclohexanone. researchgate.netgoogle.com Platinum dioxide (PtO₂) and palladium on carbon (Pd/C) are standard catalysts for the hydrogenation of pyridine (B92270) rings to form the piperidine core, often a necessary step in building the precursors. nih.gov

C-N Bond Formation: Palladium catalysts are extensively used in cross-coupling reactions to form carbon-nitrogen bonds. rsc.org While more complex than reductive amination for this specific target, methods like the Buchwald-Hartwig amination could theoretically be adapted to couple a 4-halopiperidine derivative with morpholine.

Synthesis of Precursors: The synthesis of functionalized piperidines and morpholines often relies on palladium-catalyzed reactions. For example, stereoselective synthesis of disubstituted morpholines has been achieved using a palladium-catalyzed hydroamination reaction as the key step. nih.gov

The use of these metal catalysts is favored for their high efficiency, selectivity, and the often mild reaction conditions required. rsc.org

Table 2: Application of Catalytic Systems

| Reaction Type | Catalyst System | Substrates | Product Type | Purpose | Ref. |

| Reductive Amination | H₂ / Pd/C or Pt/C | 1-Benzyl-4-piperidone, Morpholine | 4-(1-Benzylpiperidin-4-yl)morpholine | Core structure formation | google.com |

| Hydrogenation | H₂ / Raney-Ni, PtO₂ | Pyridinium salts, Pyridines | Piperidines | Precursor synthesis | nih.gov |

| Hydroamination | Pd-based catalyst | Aminoalkenes | Disubstituted Morpholines | Chiral analogue synthesis | nih.gov |

| Cross-Coupling | Pd-based catalyst | Aryl/Heteroaryl halides, Amines | C-N coupled products | General analogue synthesis | rsc.org |

Sustainable Synthesis Approaches for this compound Related Structures

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign synthetic routes for heterocyclic compounds like morpholines and piperidines.

A recently developed green synthesis of morpholines utilizes ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols. nih.govchemrxiv.org This one or two-step protocol is redox-neutral, uses inexpensive reagents, and is noted for its high yields and the selective monoalkylation of primary amines. nih.govchemrxiv.org While this method builds the morpholine ring itself, its principles could be applied to the synthesis of functionalized morpholine precursors for more complex targets.

Further green approaches include:

Catalytic Hydrogenation: Using H₂ as a reducing agent is inherently sustainable as the only byproduct is typically water, avoiding the large amounts of salt waste generated by stoichiometric hydride reagents.

Solvent-Free Reactions: Performing direct reductive aminations under solvent-free conditions, for example using an organotin reagent on an ionic liquid support, minimizes solvent waste and simplifies product purification. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts, as seen in some enantioselective syntheses, avoids the use of heavy metals, which can be toxic and costly to remove from final products. rsc.orgnih.gov

These sustainable strategies offer pathways to reduce the environmental impact of synthesizing this compound and its derivatives.

Rational Design of Chemical Derivatization and Scaffold Modification Strategies

The N-cyclohexyl group plays a significant role in defining the lipophilicity and three-dimensional shape of the parent molecule. In drug discovery, the cyclohexyl fragment is often utilized as a three-dimensional bioisostere for a flat phenyl group, which can provide more contact points within a target protein's binding pocket and may offer better affinity by reducing the entropic penalty of binding compared to a flexible alkyl chain. pharmablock.com Modification of this moiety is a key strategy for probing lipophilic pockets in a biological target and modulating the compound's properties. pharmablock.com

Key derivatization strategies for the cyclohexyl ring include:

Introduction of Substituents: Placing polar or non-polar functional groups at various positions on the cyclohexyl ring can dramatically alter the compound's interaction with its biological target and its physicochemical properties. For instance, introducing hydroxyl groups can increase polarity and provide hydrogen bond donor/acceptor capabilities. Conversely, adding small alkyl groups can increase lipophilicity.

Stereochemical Variation: For substituted cyclohexyl rings, the stereochemistry (cis/trans isomers) of the substituents relative to the point of attachment to the piperidine nitrogen is critical. Different isomers will orient the rest of the molecule differently, leading to significant changes in binding affinity and biological activity.

Ring Alteration: Replacing the cyclohexyl ring with other carbocycles, such as cyclopentyl or cycloheptyl, can assess the spatial tolerance of the binding site. Introducing unsaturation to form a cyclohexenyl ring can alter the conformation and electronic properties of the moiety. pharmablock.com

Systematic Fluorination: A more advanced strategy involves the use of fluorinated cyclohexyl rings. For example, the all-cis-pentafluorocyclohexyl "Janus" motif, which has one highly polar face of C-F bonds and one non-polar face of C-H bonds, can be used to drastically reduce the compound's LogP and introduce unique polar interactions without significantly increasing its size. nih.govscienceopen.com

| Derivative Name | Modification Strategy | Intended Influence on Compound Architecture/Properties |

|---|---|---|

| 4-(1-(4-Hydroxycyclohexyl)piperidin-4-yl)morpholine | Introduction of a polar hydroxyl group | Increase polarity, potential for new hydrogen bond interactions, improved solubility. |

| 4-(1-(4-Methylcyclohexyl)piperidin-4-yl)morpholine | Introduction of a small alkyl group | Increase lipophilicity, probe for small hydrophobic pockets. |

| 4-(1-(Cyclopentyl)piperidin-4-yl)morpholine | Ring size variation | Assess spatial requirements of the N-substituent binding pocket. |

| 4-(1-(perfluoro-cyclohexyl)piperidin-4-yl)morpholine | Systematic fluorination | Drastically alter polarity and dipole moment, potentially improve metabolic stability. nih.gov |

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs and serves as a versatile central scaffold. thieme-connect.comresearchgate.netijnrd.org Its conformational flexibility and ability to be substituted at multiple positions make it a prime target for chemical modification to optimize ligand-receptor interactions. Introducing chiral centers or altering substituent positions on the piperidine ring can effectively modulate a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com

Rational modification strategies for the piperidine scaffold include:

Ring Carbon Substitution: The introduction of substituents on the carbons of the piperidine ring (positions 2, 3, or 4) is a common strategy. The position of the substituent is often critical; for example, in some compounds, substitution at the 4-position leads to poor activity, while substitution at other positions is favorable. thieme-connect.com The stereochemistry of these substituents is also decisive for potency. nih.govacs.org

Bioisosteric Replacement: The piperidine ring itself can be replaced with other six-membered heterocycles like tetrahydropyran (B127337) or cyclohexane (B81311) to probe the importance of the piperidine nitrogen for activity.

Conformational Restriction: To reduce conformational flexibility and lock in a bioactive conformation, the piperidine ring can be incorporated into a bicyclic or spirocyclic system. The synthesis of spirocyclic piperidine analogues has been used to explore the effect of a structurally modified moiety on enzyme interactions. beilstein-journals.org Modern synthetic methods, such as biocatalytic C-H oxidation followed by cross-coupling, offer streamlined routes to create complex, functionalized piperidines. news-medical.net

| Derivative Name | Modification Strategy | Intended Influence on Compound Architecture/Properties |

|---|---|---|

| 4-(1-Cyclohexyl-3-methylpiperidin-4-yl)morpholine | C3-alkylation | Introduce a chiral center, alter the spatial orientation of the morpholine group, probe for hydrophobic interactions. thieme-connect.com |

| (cis/trans)-4-(1-Cyclohexyl-3-hydroxypiperidin-4-yl)morpholine | C3-hydroxylation | Introduce a chiral center and hydrogen bonding group; stereochemistry will be critical for activity. acs.org |

| 8-Cyclohexyl-1-oxa-8-azaspiro[4.5]decane | Spirocyclization at C4 | Introduce conformational rigidity, explore larger chemical space at the binding site. beilstein-journals.org |

| 4-(1-Cyclohexyl-2-oxopiperidin-4-yl)morpholine | Introduction of a lactam carbonyl | Introduce a hydrogen bond acceptor, alter electronic properties and conformation. |

Key strategies for the chemical diversification of the morpholine ring include:

C-Functionalization: The generation of C-functionalized morpholine derivatives is a field of growing interest. nih.govdigitellinc.comresearchgate.net Systematic chemical diversity can be employed to produce collections of substituted morpholines that vary in regiochemistry and stereochemistry (e.g., by adding methyl or other groups at the C2, C3, C5, or C6 positions). nih.govdigitellinc.com These derivatives can be used as building blocks to explore structure-activity relationships in greater detail.

Bioisosteric Replacement: The oxygen atom of the morpholine ring can be replaced with other heteroatoms to create analogues with different properties. The most common example is the replacement with a sulfur atom to give the corresponding thiomorpholine (B91149) derivative. jchemrev.com This modification increases lipophilicity and can alter the binding mode and metabolic profile of the compound. The sulfur can exist in different oxidation states (sulfide, sulfoxide, sulfone), further expanding the chemical space.

Fused Ring Systems: The morpholine ring can be fused with other rings to create rigid, bicyclic structures, which can help to define the optimal geometry for biological activity.

| Derivative Name | Modification Strategy | Intended Influence on Compound Architecture/Properties |

|---|---|---|

| 4-(1-Cyclohexylpiperidin-4-yl)-2-methylmorpholine | C-alkylation | Introduce a chiral center, probe for steric tolerance and hydrophobic interactions near the morpholine ring. nih.gov |

| 1-(1-Cyclohexylpiperidin-4-yl)thiomorpholine | Bioisosteric replacement (O for S) | Increase lipophilicity, alter hydrogen bonding capacity and metabolic stability. jchemrev.com |

| 1-(1-Cyclohexylpiperidin-4-yl)thiomorpholine-1,1-dioxide | Bioisosteric replacement and oxidation | Introduce a strong hydrogen bond acceptor (sulfone), significantly increase polarity compared to thiomorpholine. |

| (S)-4-(1-Cyclohexylpiperidin-4-yl)morpholine-3-carboxylic acid | C-functionalization with a carboxyl group | Introduce a charged/ionizable group, create opportunities for salt bridge formation or strong hydrogen bonding. |

Structure Activity Relationship Sar Studies of 4 1 Cyclohexylpiperidin 4 Yl Morpholine and Analogues

Methodological Framework for SAR Investigations

The investigation into the structure-activity relationships of 4-(1-Cyclohexylpiperidin-4-yl)morpholine and its derivatives typically employs a multifaceted approach. The synthesis of a focused library of analogs is the foundational step, allowing for systematic modifications of the core scaffold. These modifications are strategically designed to probe the influence of various structural elements on biological activity.

The primary method for evaluating the pharmacological effects of these compounds is through radioligand binding assays. nih.gov These assays quantify the affinity of the synthesized analogs for their biological targets, most notably the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govnih.gov By using radiolabeled ligands, such as [³H]-(+)-pentazocine for σ₁ and [³H]-DTG for σ₂ receptors, researchers can determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compounds. nih.gov This data provides a direct measure of how tightly a compound binds to its target receptor.

Computational techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are often employed in parallel. These in silico methods help to rationalize the observed biological data and to build predictive models that can guide the design of new, more potent, and selective compounds.

Elucidation of Structural Determinants for Biological Activity

The biological activity of this compound and its analogs is a composite of the contributions from its three main structural components: the cyclohexyl group, the piperidine (B6355638) ring, and the morpholine (B109124) moiety.

Contribution of the Cyclohexyl Group to Pharmacological Profile

The N-cyclohexyl group plays a crucial role in the interaction of these ligands with their biological targets, particularly the sigma receptors. This bulky, lipophilic group is thought to occupy a hydrophobic pocket within the receptor's binding site. Studies on related N-substituted piperidines and piperazines have consistently demonstrated the importance of a bulky substituent on the nitrogen atom for high affinity. nih.gov The cyclohexyl group, in this context, provides a favorable hydrophobic interaction that anchors the ligand in the binding pocket. The size and conformation of this group are critical, as alterations can significantly impact binding affinity.

Role of Piperidine Ring Substitutions in Modulating Activity

The piperidine ring serves as a central scaffold, and its substitution pattern is a key determinant of both affinity and selectivity. The 4-position of the piperidine ring, where the morpholine moiety is attached, is a critical locus for interaction with the receptor. Modifications at this position, such as replacing the morpholine with other heterocyclic systems or functional groups, have been shown to drastically alter the pharmacological profile.

Furthermore, substitutions on the piperidine ring itself can fine-tune the activity. For instance, the introduction of methyl groups at the 3-position of the piperidine ring has been explored in related series to enhance affinity and selectivity for sigma receptors. nih.gov The conformational rigidity or flexibility imparted by the piperidine ring, influenced by its substituents, is also a key factor in achieving an optimal binding orientation. The piperidine moiety is a common feature in many biologically active compounds, and its basic nitrogen is often involved in a crucial ionic interaction with an acidic residue in the receptor binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that govern their affinity for sigma receptors.

These models typically use a set of calculated molecular descriptors, which quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with the experimentally determined biological activities (e.g., Ki values), a predictive model can be developed. Such models can then be used to predict the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process. For piperidine derivatives, QSAR studies have highlighted the importance of hydrophobic interactions in their binding to sigma receptors.

Pharmacophore Mapping and Molecular Interaction Studies for Compound Derivatives

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For the derivatives of this compound, pharmacophore models for sigma receptor ligands typically include a basic nitrogen atom, one or more hydrophobic regions, and potentially hydrogen bond donor/acceptor sites.

Molecular interaction studies, often performed using molecular docking simulations, provide a more detailed view of how these ligands bind to their target receptors at an atomic level. These studies can reveal specific amino acid residues within the binding site that form key interactions with the ligand, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For sigma receptor ligands, a common pharmacophore model includes a basic amine that interacts with a conserved aspartate or glutamate (B1630785) residue in the receptor, and two hydrophobic regions that accommodate bulky substituents like the cyclohexyl group. The morpholine oxygen can also be involved in hydrogen bonding with the receptor. By understanding these molecular interactions, medicinal chemists can rationally design new analogs with improved affinity and selectivity.

Pharmacological Investigations and Molecular Target Identification of 4 1 Cyclohexylpiperidin 4 Yl Morpholine

Identification of Potential Molecular Targets Based on Scaffold Precedent

The core structure of 4-(1-cyclohexylpiperidin-4-yl)morpholine, which combines piperidine (B6355638) and morpholine (B109124) rings, is a recognized "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. pharmjournal.rusci-hub.se

Enzyme Active-Site Inhibition Profiles

Derivatives of both morpholine and piperidine have been identified as inhibitors of various enzymes. For instance, some morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against cancer cell lines by potentially inhibiting mTOR, a key protein in cell growth and survival. nih.gov One of the most promising compounds in a study, 10e , demonstrated exceptional activity against A549 lung cancer cells. nih.gov

Similarly, piperidine derivatives have been investigated as inhibitors for several enzymes. For example, N-piperidinyl-benzimidazolone derivatives have been identified as potent inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), an enzyme involved in DNA repair. Furthermore, certain chalcone (B49325) derivatives of piperidine have displayed significant in vitro inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov In one study, the α-glucosidase inhibitory activity of some piperidine chalcone derivatives was higher than that of the standard drug acarbose. nih.gov

The potential for this compound to act as an enzyme inhibitor would likely depend on the specific conformations it can adopt to fit into the active site of a target enzyme.

Receptor Binding Affinity and Selectivity Mechanisms

The piperidine and morpholine scaffolds are integral to ligands that bind to a wide array of receptors, including histamine (B1213489), sigma, and chemokine receptors.

A structurally related compound, N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (B599025) (SUVN-G3031) , has been identified as a potent and selective histamine H3 receptor (H3R) inverse agonist with a binding affinity (Ki) of 8.73 nM. nih.govatsbio.comresearchgate.net This suggests that the N-cycloalkyl-piperidinyl-morpholine core of this compound could also confer affinity for H3R. The interaction with H3R often involves a basic nitrogen atom, which is present in the piperidine ring of the target compound. nih.govacs.orgnih.gov

Furthermore, the 1-cyclohexylpiperidine (B1196802) moiety is a known pharmacophore for sigma (σ) receptors. nih.gov For instance, the 4-cyclohexylpiperidine (B176667) derivative PB221 has been studied for its cytotoxic effects on cancer cells, which are mediated through its interaction with sigma receptors. nih.gov The binding affinity of such ligands is influenced by the nature of the substituent on the piperidine nitrogen.

The morpholine ring itself can be crucial for receptor selectivity. In a series of sigma-1 receptor (σ1R) antagonists, the morpholine moiety provided a moderately basic nitrogen atom that was essential for selectivity for σ1R over σ2R. sci-hub.se

In Vitro Pharmacological Profiling and Mechanistic Studies

The in vitro pharmacological profile of a compound provides insight into its cellular effects and mechanism of action. Based on related structures, we can infer potential activities for this compound.

Cell-Based Assays for Signaling Pathway Modulation and Biological Response

Cell-based assays for structurally similar compounds have often focused on anticancer properties. For example, a series of 2-(benzimidazol-2-yl)quinoxalines bearing piperidine and morpholine fragments were tested for their cytotoxic activity against various cancer cell lines. nih.govacs.org The replacement of a more active N-substituted piperazine (B1678402) fragment with piperidine or morpholine led to a significant decrease in cytotoxic activity, highlighting the importance of the specific substitution on the heterocyclic rings. nih.govacs.org

In another study, morpholine-substituted tetrahydroquinoline derivatives showed potent and selective cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines, with minimal toxicity towards normal cells. nih.gov The most promising compound, 10e , induced apoptosis in a dose-dependent manner. nih.gov

Additionally, antagonists of the CCR2 receptor, which can feature diamidocyclohexyl urea (B33335) structures, have been shown to suppress the viability, motility, and invasion of non-small cell lung cancer cells by downregulating MMP-9 expression. nih.gov

The table below summarizes the cytotoxic activity of some morpholine and piperidine-containing compounds against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung Cancer) | 0.033 µM | nih.gov |

| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast Cancer) | 0.087 µM | nih.gov |

| 2-(benzimidazol-2-yl)quinoxaline with piperidine (13dc) | A549 (Lung Cancer) | 26.3 µM | nih.govacs.org |

| 4-cyclohexylpiperidine derivative (PB221) | ALTS1C1 (Astrocytoma) | 10.61 µM | nih.gov |

| 4-cyclohexylpiperidine derivative (PB221) | UN-KC6141 (Pancreatic) | 13.13 µM | nih.gov |

Biochemical Assays for Specific Enzyme or Receptor Activity

Biochemical assays provide direct evidence of a compound's interaction with its molecular target. For analogs of this compound, these assays have been crucial in determining receptor binding affinities and enzyme inhibition potencies.

For example, the binding affinity of SUVN-G3031 for the histamine H3 receptor was determined using a radioligand binding assay, yielding a Ki of 8.73 nM. nih.govatsbio.comresearchgate.net This type of assay is fundamental in establishing the potency and selectivity of a compound for its target receptor.

In the context of enzyme inhibition, a fluorescence-based assay was used to determine the IC50 value of N-piperidinyl-benzimidazolone derivatives against the OGG1 enzyme.

The following table presents data from biochemical assays for compounds structurally related to this compound.

| Compound | Target | Assay Type | Result (Ki or IC50) | Reference |

| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031) | Histamine H3 Receptor | Radioligand Binding | 8.73 nM (Ki) | nih.govatsbio.comresearchgate.net |

| 4-cyclohexylpiperidine derivative (21) | Sigma-1 Receptor | Radioligand Binding | 16 nM (Ki) | nih.gov |

| N-piperidinyl-benzimidazolone derivative (CBK149850) | OGG1 Enzyme | Inhibition Assay | 10 µM (IC50) |

Investigation of Biological Adjuvant Properties for Related Morpholine Derivatives

The morpholine moiety has been noted for its ability to improve the pharmacokinetic properties of drug candidates. sci-hub.se In one instance, a morpholine analog (JNJ-7737782 ) was selected over a more potent piperidine analog due to its more favorable biological half-life and less extensive tissue distribution. sci-hub.se This suggests that the morpholine group in this compound could confer desirable drug-like properties.

Elucidation of Molecular Mechanism of Action in Experimental Systems

There is no available information regarding the molecular mechanism of action of this compound in any experimental system.

Characterization of Ligand-Target Binding Interactions

No studies have been published that characterize the binding of this compound to any biological target. Therefore, data on its binding affinity, selectivity, or specific molecular interactions are unavailable.

Analysis of Downstream Cellular Pathway Perturbations

In the absence of an identified molecular target and any pharmacological studies, there is no data on the perturbation of downstream cellular pathways by this compound.

Computational Approaches in the Research and Design of 4 1 Cyclohexylpiperidin 4 Yl Morpholine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to understand how a small molecule, or ligand, might bind to a protein target. For 4-(1-Cyclohexylpiperidin-4-yl)morpholine, molecular docking studies would be crucial in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). nih.gov A docking program then systematically samples different conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity.

Simulations of ligand-protein interactions provide detailed insights into the non-covalent forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces. nih.gov For instance, in a hypothetical docking study of this compound with a target protein, the morpholine (B109124) oxygen could act as a hydrogen bond acceptor, while the cyclohexyl and piperidine (B6355638) rings might engage in hydrophobic interactions within a nonpolar pocket of the binding site. The analysis of these interactions is fundamental for the rational design of new molecules with improved binding characteristics. nih.gov

Table 1: Illustrative Example of Molecular Docking Results for a Morpholine Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | 5s (a pyrazole (B372694) analogue) | - | His90, Arg513, Phe518 | Hydrogen Bonds |

| mTOR | A morpholine-substituted tetrahydroquinoline | - | - | - |

This table provides an illustrative example based on findings for other morpholine-containing compounds to demonstrate the type of data generated from molecular docking studies. nih.govmdpi.com

Advanced Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This is particularly important for understanding the conformational flexibility of both the ligand and the protein upon binding. mdpi.com An MD simulation for this compound would involve placing the molecule, either alone or in a complex with its target protein, in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their motion. nih.gov

These simulations can reveal the most stable conformations of this compound, which is crucial as the biological activity of a molecule is often dependent on its 3D shape. MD simulations can also be used to assess the stability of a ligand-protein complex over time. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand can be monitored to see if the complex remains stable or if the ligand dissociates. nih.gov

Table 2: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a molecule from a reference structure over time. | Indicates the stability of the protein and the ligand-protein complex. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Highlights flexible regions of the protein. |

| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | Changes in Rg can indicate conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions for binding stability. |

This table outlines common metrics used in MD simulations to analyze the conformational dynamics and stability of protein-ligand complexes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, charge distribution, and reactivity of this compound. researchgate.net

For this compound, quantum chemical calculations could be used to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability.

Electrostatic Potential Maps: These maps show the distribution of charge on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule might interact with other molecules.

These calculations can complement experimental findings and provide a deeper understanding of the molecule's intrinsic properties that contribute to its biological activity. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | (e.g., -6.5 eV) | Related to the ability to donate electrons. |

| LUMO Energy | (e.g., 1.2 eV) | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | (e.g., 7.7 eV) | Indicator of chemical reactivity and stability. |

| Dipole Moment | (e.g., 2.5 D) | Influences solubility and intermolecular interactions. |

This table presents a hypothetical set of quantum chemical data for the target compound to illustrate the outputs of such calculations.

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound, virtual screening could be employed to find commercially available or synthetically accessible analogues with potentially improved activity. This can be done through ligand-based virtual screening (searching for molecules with similar structures) or structure-based virtual screening (docking large compound libraries into the target protein's binding site). youtube.com

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. nih.gov If the binding site of the target protein is well-characterized, algorithms can be used to build new molecules that are complementary in shape and chemical properties to the binding site. This approach could be used to design novel analogues of this compound with optimized interactions with the target, potentially leading to higher potency and selectivity.

Predictive Computational Modeling for Biological Activity

Predictive computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net A QSAR model for a series of analogues of this compound would be developed by calculating a set of molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) for each compound and then using statistical methods to correlate these descriptors with their measured biological activity. nih.govresearchgate.net

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. nih.gov This allows for the prioritization of which analogues to synthesize and test, saving time and resources. These models serve as a valuable tool in the lead optimization phase of drug discovery. nih.gov

Table 4: Example of Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, Shape indices |

This table lists common types of molecular descriptors that would be calculated for a series of analogues of this compound in a QSAR study.

Preclinical Efficacy and Mechanistic Studies in Vitro and in Vivo Models of 4 1 Cyclohexylpiperidin 4 Yl Morpholine

Analytical and Characterization Techniques for 4 1 Cyclohexylpiperidin 4 Yl Morpholine

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 4-(1-Cyclohexylpiperidin-4-yl)morpholine, ¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The spectrum would be expected to show complex multiplets for the aliphatic protons of the cyclohexyl and piperidine (B6355638) rings, and distinct signals for the morpholine (B109124) ring protons. The protons on carbons adjacent to the nitrogen and oxygen atoms would appear at a characteristically downfield chemical shift compared to the other aliphatic protons.

¹³C NMR spectroscopy complements the proton data by providing the number of chemically non-equivalent carbon atoms. The carbons bonded to heteroatoms (nitrogen and oxygen) would resonate at lower fields (higher ppm values). For instance, the carbons of the morpholine ring adjacent to the oxygen are expected to be in the 60-70 ppm range, while those adjacent to the nitrogen would be in the 40-50 ppm range. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity between the cyclohexyl, piperidine, and morpholine moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Fragments of this compound This is an interactive table. Select a fragment to see its predicted chemical shift ranges.

{ "headers": [ {"name": "Structural Fragment", "type": "STRING"}, {"name": "Nucleus", "type": "STRING"}, {"name": "Predicted Chemical Shift (ppm)", "type": "STRING"} ], "rows": [ {"cells": ["Morpholine Ring (-CH₂-O-)", "¹H", "3.6 - 3.8"]}, {"cells": ["Morpholine Ring (-CH₂-O-)", "¹³C", "66 - 68"]}, {"cells": ["Morpholine Ring (-CH₂-N-)", "¹H", "2.4 - 2.6"]}, {"cells": ["Morpholine Ring (-CH₂-N-)", "¹³C", "45 - 55"]}, {"cells": ["Piperidine Ring (various -CH₂-)", "¹H", "1.5 - 3.0"]}, {"cells": ["Piperidine Ring (various -CH-)", "¹H", "2.5 - 3.5"]}, {"cells": ["Piperidine Ring (various -CH₂- & -CH-)", "¹³C", "25 - 60"]}, {"cells": ["Cyclohexyl Ring (various -CH₂- & -CH-)", "¹H", "1.0 - 2.5"]}, {"cells": ["Cyclohexyl Ring (various -CH₂- & -CH-)", "¹³C", "25 - 65"]} ] }

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which serves as a definitive confirmation of a compound's identity. mdpi.com

For this compound, with a molecular formula of C₁₅H₂₈N₂O, the theoretical monoisotopic mass can be calculated. An HRMS analysis using a technique like electrospray ionization (ESI) on an Orbitrap or Time-of-Flight (TOF) mass spectrometer would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value that matches the calculated exact mass for C₁₅H₂₉N₂O⁺. This confirmation of the molecular formula is a critical piece of data in the structural elucidation process. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. xjtu.edu.cn This technique is particularly useful for identifying the functional groups present in a structure. xjtu.edu.cn The FT-IR spectrum of this compound would be characterized by the vibrational modes of its constituent parts.

Key expected absorption bands would include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the cyclohexyl, piperidine, and morpholine rings. researchgate.net

C-O-C stretching: A strong, distinct band, typically around 1115-1125 cm⁻¹, corresponding to the asymmetric stretching of the ether linkage within the morpholine ring.

C-N stretching: Aliphatic amine C-N stretching vibrations would appear in the fingerprint region, typically between 1020-1250 cm⁻¹.

The absence of bands for N-H (around 3300-3500 cm⁻¹) or C=O (around 1650-1750 cm⁻¹) would confirm the tertiary nature of the amines and the absence of carbonyl functionalities.

Table 2: Characteristic FT-IR Absorption Bands for this compound This is an interactive table. Select a bond type to see its expected frequency range.

{ "headers": [ {"name": "Bond Vibration", "type": "STRING"}, {"name": "Functional Group", "type": "STRING"}, {"name": "Expected Frequency Range (cm⁻¹)", "type": "STRING"} ], "rows": [ {"cells": ["C-H Stretch", "Alkyl (Cyclohexyl, Piperidine, Morpholine)", "2850 - 3000"]}, {"cells": ["C-O-C Stretch", "Ether (Morpholine)", "1115 - 1125"]}, {"cells": ["C-N Stretch", "Tertiary Amine (Piperidine, Morpholine)", "1020 - 1250"]}, {"cells": ["CH₂ Bending", "Alkyl", "1440 - 1480"]} ] }

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating a compound from impurities, byproducts, or unreacted starting materials. This separation allows for both the assessment of purity and the development of quantitative analytical methods.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile or thermally unstable compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be the standard approach. sielc.com

A typical method would involve an Agilent 1200 series or similar LC system equipped with a C18 stationary phase column. rsc.org The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing a small amount of an acid like formic acid to ensure good peak shape and compatibility with mass spectrometry detection. sielc.comrsc.org

Detection can be achieved in several ways. While the molecule lacks a strong chromophore for UV-Vis detection, it may still be detectable at low wavelengths (e.g., ~210 nm). For greater sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. The most powerful detection method involves coupling the HPLC system to a mass spectrometer (LC-MS), which allows for the confirmation of the mass of the main peak and the identification of any impurities based on their mass-to-charge ratios. The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.

Table 3: Example HPLC Method Parameters for Purity Analysis This is an interactive table. Explore the parameters for a typical HPLC setup.

{ "headers": [ {"name": "Parameter", "type": "STRING"}, {"name": "Specification", "type": "STRING"} ], "rows": [ {"cells": ["Column", "Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)"]}, {"cells": ["Mobile Phase A", "Water with 0.1% Formic Acid"]}, {"cells": ["Mobile Phase B", "Acetonitrile with 0.1% Formic Acid"]}, {"cells": ["Mode", "Gradient Elution"]}, {"cells": ["Flow Rate", "1.0 mL/min"]}, {"cells": ["Detection", "Mass Spectrometry (MS) or UV (210 nm)"]} ] }

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. While the target compound this compound itself has a relatively high boiling point and may not be ideal for direct GC-MS analysis, the technique is invaluable for detecting volatile impurities that may be present from its synthesis. This could include residual solvents or low-molecular-weight starting materials.

In some cases, analysis of amine-containing compounds by GC-MS can be improved through derivatization. nih.gov For example, studies on the parent compound, morpholine, have shown that it can be derivatized to form N-nitrosomorpholine under acidic conditions with sodium nitrite. nih.govnih.govresearchgate.net This process creates a more volatile and stable derivative suitable for GC-MS analysis, significantly increasing detection sensitivity. nih.gov A similar strategy could potentially be adapted to analyze for trace amounts of related amine impurities in a sample of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Cyclohexylmorpholine |

| Morpholine |

| Piperidine |

| Acetonitrile |

| Formic Acid |

| N-nitrosomorpholine |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on the molecule's conformation, stereochemistry, and intermolecular interactions, which are critical for understanding its physicochemical properties and biological activity.

While specific crystallographic data for this compound is not publicly available, the methodology would follow established principles. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

The structural analysis of related complex molecules containing morpholine and cyclohexane (B81311) rings highlights the power of this technique. For instance, the crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol revealed that both the morpholine and cyclohexane rings adopt a chair conformation. nih.gov Similarly, studies on alectinib (B1194254) hydrochloride, which contains a 4-(morpholin-4-yl)piperidin-1-yl moiety, have utilized powder X-ray diffraction data to determine its solid-state form, a crucial aspect for pharmaceutical development. mdpi.com

Should a single crystal of this compound be subjected to X-ray diffraction analysis, a comprehensive set of crystallographic data would be generated. This data provides a complete description of the crystal structure.

Table 1: Illustrative Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal calculated from the crystallographic data. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, including the puckering of the rings. |

| Hydrogen Bonding | Details of any intramolecular and intermolecular hydrogen bonds that stabilize the crystal packing. |

This detailed structural information is invaluable for confirming the identity of the compound, understanding its solid-state behavior, and for computational modeling studies.

Impurity Profiling and Stability Indicating Methods

Impurity profiling is a critical component of pharmaceutical development and quality control, involving the identification, quantification, and characterization of impurities in a drug substance. openmedicinalchemistryjournal.com These impurities can originate from various sources, including the manufacturing process (e.g., starting materials, intermediates, by-products) or degradation of the drug substance over time. openmedicinalchemistryjournal.com The presence of impurities, even at trace levels, can impact the safety and efficacy of a pharmaceutical product. mdpi.com

For this compound, a robust impurity profiling program would be essential. This typically involves the use of high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), to separate and identify potential impurities.

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. Such a method is crucial for assessing the stability of the compound under various environmental conditions (e.g., heat, light, humidity) and for determining its shelf-life.

While a specific impurity profile for this compound is not documented in the public domain, a hypothetical impurity profile can be constructed based on its chemical structure and potential synthetic routes.

Table 2: Potential Impurities of this compound and Analytical Methods for Detection

| Potential Impurity Name | Potential Source | Recommended Analytical Technique |

| 4-(Piperidin-4-yl)morpholine | Starting Material | HPLC, GC-MS |

| Cyclohexanone (B45756) | Starting Material | GC-MS |

| 4-(1-Cyclohexen-1-yl)morpholine | Incomplete Reaction | HPLC, HPLC-MS |

| N-Oxide of this compound | Degradation Product | HPLC-MS, LC-MS/MS |

| Unidentified degradation products | Forced degradation studies | HPLC-MS, LC-MS/MS |

The development of a stability-indicating HPLC method would involve subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting mixture would then be analyzed to ensure that the analytical method can separate the parent compound from all significant degradation products. Method validation would be performed according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The use of HPLC with a suitable stationary phase, such as a C18 or a specialized column like Newcrom R1 for related morpholine compounds, would be explored to achieve optimal separation. sielc.com For structural elucidation of unknown impurities, hyphenated techniques such as HPLC-MS/MS and high-resolution mass spectrometry (HRMS) would be indispensable.

Future Research Directions and Translational Potential of 4 1 Cyclohexylpiperidin 4 Yl Morpholine

Rational Design of Next-Generation Derivatives with Tuned Biological Profiles

The rational design of next-generation derivatives of 4-(1-Cyclohexylpiperidin-4-yl)morpholine is a promising avenue for developing compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The inherent structural features of the parent molecule, including the basic nitrogen of the piperidine (B6355638) ring and the hydrogen bond accepting capacity of the morpholine (B109124) oxygen, provide multiple points for chemical modification. nih.govresearchgate.net

Future design strategies will likely focus on several key areas:

Substitution on the Cyclohexyl Ring: Introduction of various functional groups on the cyclohexyl moiety could significantly influence the lipophilicity and binding interactions of the derivatives. For instance, the addition of polar groups might enhance solubility, while hydrophobic groups could improve membrane permeability and target engagement within lipophilic pockets of proteins.

Modification of the Piperidine and Morpholine Rings: Alterations to the core heterocyclic systems, such as the introduction of substituents or the exploration of alternative ring systems (bioisosteric replacement), could lead to derivatives with novel biological activities. nih.gov Structure-activity relationship (SAR) studies on related morpholine-containing compounds have demonstrated that such modifications can fine-tune receptor affinity and selectivity. nih.gov

An example of a structurally related compound, 1-[1-(4-methylphenyl) (cyclohexyl)]morpholine, has been investigated for its analgesic properties, suggesting that derivatives of this compound could be rationally designed to target pain pathways. nih.govnih.gov

Table 1: Potential Modifications and Their Rationale

| Modification Site | Potential Modification | Rationale for Improved Biological Profile |

| Cyclohexyl Ring | Introduction of hydroxyl, amino, or carboxyl groups | Enhance aqueous solubility and potential for new hydrogen bonding interactions. |

| Cyclohexyl Ring | Introduction of alkyl or aryl groups | Increase lipophilicity and van der Waals interactions with target proteins. |

| Piperidine Nitrogen | Quaternization or N-oxide formation | Modulate basicity and pharmacokinetic properties. |

| Morpholine Ring | Introduction of substituents at the 2, 3, 5, or 6 positions | Fine-tune binding affinity and selectivity. |

Synergistic Integration of Advanced Computational and Experimental Methodologies

The development of novel derivatives of this compound can be significantly accelerated and refined through the synergistic integration of computational and experimental approaches. nih.govnih.govfrontiersin.org This integrated strategy allows for the prediction of molecular properties and biological activities before undertaking extensive and resource-intensive synthetic work.

Computational methodologies that can be employed include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of designed derivatives against various biological targets. For instance, based on the activity of structurally similar compounds, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes in the central nervous system (CNS). nih.gov

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of related compounds, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new derivatives with a higher probability of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of binding and the role of specific interactions over time.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can predict the drug-like properties of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis. nih.gov

Experimental validation is a crucial component of this synergistic approach and involves:

Chemical Synthesis: The prioritized compounds from computational studies are then synthesized in the laboratory. The flexible nature of the morpholine and piperidine scaffolds allows for the application of various synthetic methodologies. nih.gov

In Vitro Biological Assays: The synthesized compounds are tested in a battery of in vitro assays to determine their biological activity, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays. nih.gov

Structure-Activity Relationship (SAR) Studies: The experimental data from the biological assays are used to refine the computational models and guide the design of the next generation of derivatives, creating an iterative cycle of design, synthesis, and testing. nih.gov

Table 2: Integrated Computational and Experimental Workflow

| Step | Methodology | Objective |

| 1. Target Identification | Literature review, bioinformatics | Identify potential biological targets for the this compound scaffold. |

| 2. In Silico Design | Molecular docking, pharmacophore modeling | Design a library of virtual derivatives with predicted activity against the identified targets. |

| 3. In Silico Screening | ADMET prediction | Prioritize virtual derivatives with favorable drug-like properties. |

| 4. Chemical Synthesis | Organic synthesis | Synthesize the prioritized derivatives. |

| 5. In Vitro Evaluation | Biological assays (e.g., binding, functional) | Determine the biological activity and potency of the synthesized compounds. |

| 6. SAR Analysis | Correlate chemical structure with biological activity | Refine computational models and guide the design of improved derivatives. |

Exploration of Novel Therapeutic Areas and Biological Applications (based on scaffold versatility)

The inherent versatility of the this compound scaffold opens up possibilities for its application in a wide range of therapeutic areas beyond those immediately suggested by its constituent parts. The combination of a rigid cyclohexyl group, a basic piperidine ring, and a polar morpholine moiety creates a unique chemical entity with the potential to interact with a diverse array of biological targets. nih.govresearchgate.net

Potential novel therapeutic areas for exploration include:

Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in many CNS-active drugs due to its ability to improve properties like blood-brain barrier permeability. nih.gov The structural similarity to phencyclidine derivatives and sigma receptor ligands suggests potential applications in neuropathic pain, neurodegenerative diseases, and psychiatric disorders. nih.govnih.govchemrxiv.org For example, the sigma-1 receptor is implicated in a variety of neurological conditions, and ligands for this receptor are actively being investigated as potential therapeutics. nih.govnih.gov

Oncology: The morpholine moiety is present in several anticancer agents, where it often contributes to improved pharmacokinetic profiles and target engagement. nih.govresearchgate.net Derivatives of this compound could be screened against various cancer cell lines and specific oncology targets, such as protein kinases.

Inflammatory Diseases: The anti-inflammatory properties of some morpholine-containing compounds have been documented. sci-hub.se The this compound scaffold could be explored for its potential to modulate key inflammatory pathways.

Infectious Diseases: The structural motifs present in this compound could also be leveraged to design novel antibacterial or antiviral agents.

The exploration of these novel therapeutic areas would involve large-scale screening of a library of this compound derivatives against a diverse panel of biological targets. This approach, often referred to as "scaffold hopping" or chemical space exploration, can lead to the discovery of unexpected biological activities and open up new avenues for drug development. nih.gov

Table 3: Potential Therapeutic Areas and Rationale

| Therapeutic Area | Rationale Based on Scaffold Properties | Potential Biological Targets |

| CNS Disorders | - Morpholine improves BBB penetration. - Structural similarity to known CNS-active compounds. | Sigma receptors, Dopamine receptors, Serotonin receptors, NMDA receptors. nih.govnih.govchemrxiv.org |

| Oncology | - Morpholine is a privileged scaffold in anticancer drug design. | Protein kinases, Topoisomerases, Tubulin. nih.govresearchgate.net |

| Inflammatory Diseases | - Known anti-inflammatory activity of some morpholine derivatives. | Cyclooxygenases, Lipoxygenases, Cytokine receptors. sci-hub.se |

| Infectious Diseases | - Broad biological activity of heterocyclic compounds. | Bacterial cell wall synthesis enzymes, Viral proteases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.